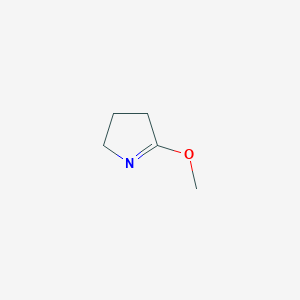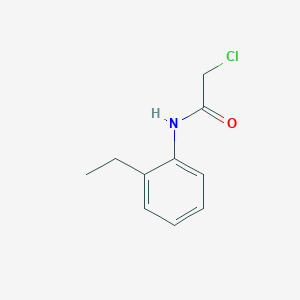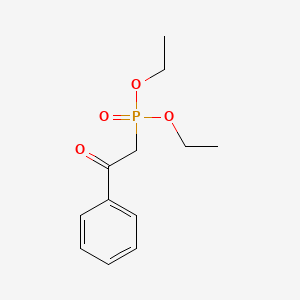
Verbascose
Vue d'ensemble
Description
Verbascose is a pentasaccharide that belongs to the Raffinose Family Oligosaccharides (RFOs), which are widespread across the plant kingdom[“]. It is formed by the enzyme Galactosyltransferase (GGT) catalyzing the transfer of galactosyl from raffinose to stachyose[“]. This enzyme has only been found in the vacuoles of leaves[“].
In terms of its role in biochemical reactions, Verbascose, along with other RFOs, is to carry out many functions in plants[“]. In plants, RFOs have been to impart tolerance to heat, drought, cold, salinity, and disease resistance besides regulating seed germination, vigor, and longevity[“].
Synthetic Analysis
Reaction Equation Verbascose is synthesized by adding a galactosyl residue from galactinol to stachyose. The chief enzyme responsible for this process is verbascose synthase[“]. The reaction can be represented as follows:
Stachyose+GalactinolVerbascose synthaseVerbascose+Glucose
Reaction Conditions The synthesis of verbascose occurs under physiological conditions in plant tissues. Galactinol, the precursor, is produced via galactinol synthase (EC 2.4.1.123) from UDP- d -Gal and myo -inositol. The subsequent addition of galactose moieties to stachyose leads to verbascose formation[“].
Reaction Steps Galactinol synthesis: Galactinol synthase converts UDP- d -Gal and myo -inositol into galactinol.
Stachyose synthesis: Stachyose synthase adds galactose units to sucrose, forming stachyose.
Verbascose synthesis: Verbascose synthase transfers a galactosyl residue from galactinol to stachyose, yielding verbascose[“].
Reaction Mechanism The enzymatic steps involve glycosidic linkages between galactose and sucrose. Galactinol-dependent and galactinol-independent pathways contribute to verbascose synthesis[“].
Molecular Structure
Atomic Arrangement
Verbascose has the molecular formula C~30~H~52~O~26~.
It consists of three glucose molecules linked together by α-1,6-glycosidic bonds.
An additional galactose molecule is attached to the middle glucose unit via a β-1,3-glycosidic bond[“][“][“].
Bonding Types
The α-1,6-glycosidic bonds connect the glucose units.
The β-1,3-glycosidic bond links the galactose to the central glucose[“][“][“].
Geometry
The arrangement of atoms in verbascose forms a complex, branched structure.
The specific spatial orientation of the glucose and galactose units contributes to its overall geometry[“][“][“].
Electron Cloud Distribution
Verbascose’s electron cloud distribution follows the pattern dictated by its glycosidic bonds.
The galactose moiety introduces additional electron density due to its unique arrangement.
Stereochemistry
Verbascose exhibits stereochemistry at multiple chiral centers.
The α- and β-configurations of the glycosidic bonds determine its overall stereochemical properties.
Resonance Structures
Due to its complex arrangement, verbascose has several resonance structures.
These structures involve electron delocalization across the glycosidic bonds[“][“][“].
Mécanisme D'action
Target of Action
Verbascose primarily acts on the gut microbiota, specifically beneficial microbes like Bifidobacterium sp. and Lactobacillus sp[“].
These microbes play a crucial role in maintaining host metabolic and structural functionality.
Mode of Action
Verbascose is a non-digestible carbohydrate that resists hydrolysis by intestinal enzymes.
It is fermentable by beneficial gut microbes, promoting their growth and activity.
The compound likely interacts with specific receptors or enzymes on microbial cell surfaces[“].
Result of Action
Increased levels of verbascose lead to enhanced gut microbial activity.
Beneficial effects include improved digestion, synthesis of bioactive compounds, and inhibition of pathogenic microbes.
Action Environment
Verbascose’s action is influenced by the gut environment, including pH, temperature, and microbial composition.
Environmental factors may affect its fermentation rate and subsequent effects[“].
Physical Properties
State Verbascose exists as a solid at standard temperature and pressure (STP)[“][“].
Color and Appearance The color of verbascose ranges from white to light yellow.It is typically opaque.Its appearance is smooth.
Solubility Verbascose is soluble in water and other polar solvents.Its solubility arises from its glycosidic bonds and hydrophilic nature[“][“].
Chemical Properties
Chemical Reaction Types Verbascose participates in various chemical reactions typical of oligosaccharides:
Hydrolysis: It can be hydrolyzed by specific enzymes (e.g., α-galactosidase) to yield its constituent monosaccharides[“].
Fermentation: Beneficial gut microbes ferment verbascose, producing short-chain fatty acids[“].
Reactivity Verbascose is reactive with water and enzymes. Gut microbiota play a crucial role in its metabolism.It is not highly reactive with oxygen or other common substances[“].
Redox Property Verbascose is neither strongly oxidizing nor reducing. Its glycosidic bonds are relatively stable[“].
Acidity and Alkalinity Verbascose is neutral in terms of acidity and alkalinity.It does not significantly affect pH[“].
Stability Verbascose is stable under normal physiological conditions.Decomposition occurs under extreme conditions (e.g., high temperature, strong acids, or enzymes).
Toxicity Verbascose is non-toxic to humans. It is indigestible due to the lack of α-galactosidase[“].
Biochemical Properties
Cellular Effects: Verbascose can help maintain healthy skin attacked by pollution stress like heavy metals and diesel particles[“]. Verbascose significantly improved the proliferation, phagocytosis, NO level and cytokines expression levels when RAW264.7 cells were cultured for 24 h in the studied concentration range[“].
Molecular Mechanism: The key factor enabling Verbascose to behave as a source of “naked” galactosyl is the presence of a shell of methyl hydrogen atoms in the countercation that shelters its positive charge, thus weakening the electrostatic attraction to the galactosyl anion[“]. Because the galactosyl anion is extremely basic, the salt slowly reacts with acetonitrile, inducing dimerization[“].
Time Effect: Verbascose can help formulations stay at their best over time and support skin in fighting pollution stress[“].
Applications De Recherche Scientifique
Antibacterial Activity and Fresh Meat Preservation:
Verbascoside exhibits excellent antibacterial activity. When combined with cell wall synthesis-inhibiting antibiotics, it acts as an adjuvant, enhancing antibiotic efficacy against resistant pathogens.
Mechanistically, verbascoside affects bacterial growth by altering cell membrane function, eradicating biofilms, and modifying cell morphology.
In the food industry, verbascoside can be used as a food additive to prevent bacterial contamination and extend the shelf life of fresh meat[“].
Hemorrhoidal Complications and Fomentations [“]:
Traditional uses of verbascoside include applying fomentations and poultices of its leaves to alleviate hemorrhoidal complications.
Digestive Disorders and Tumor Formation[“]:
Empirical evidence supports the use of verbascoside for treating digestive disorders and inhibiting tumor formation.
Its diverse effects are attributed to the presence of various triterpenes, fatty acids, and phytosterols.
Urinary Tract Infections (UTIs)[“]:
Verbascoside has been investigated for its potential in managing UTIs.
Skin Diseases [“]:
Traditional applications of verbascoside include treating certain skin diseases.
Immunoregulatory Effects on Macrophages:
Verbascoside enhances macrophage proliferation, phagocytosis, and cytokine expression.
At a dose of 200 μg/mL, it exhibits the highest effect.
These applications highlight the versatility of verbascoside across different fields, from food preservation to potential therapeutic uses. Researchers continue to explore its multifaceted properties, making it an intriguing natural compound for further investigation[“].
Product Comparison
Verbascose,Raffinose and Stachyose: Similarities and Differences of Organic Compounds
Similarities
Chemical StructureAll three are oligosaccharides, with Verbascose being a pentasaccharide, Raffinose a trisaccharide, and Stachyose a tetrasaccharide[“][“].
They are all sucrosyl galactosides, in which the Gal residues are linked in an α-1,6 fashion to the C-6 of the Glc moiety of Suc[“].
The structures of these oligosaccharides are as follows[“]:
Verbascose: [α-Gal- (1 → 6)] 3 -α-Glu- (1 → 2)-β-Fru
Raffinose: α-Gal- (1 → 6)-α-Glu- (1 → 2)-β-Fru
Stachyose: [α-Gal- (1 → 6)] 2 -α-Glu- (1 → 2)-β-Fru
Reactivity They are all formed through similar biochemical reactions[“].They are all non-digestible carbohydrates that are chemically stable at wide temperature and pH ranges[“].
Physical They are all water-soluble, non-reducing carbohydrates[“].
Mechanism They all have prebiotic effects, promoting the growth and functionality of beneficial gut microflora[“].
Efficacy They are all effective in enhancing the growth and functionality of gut microflora[“].
Lipophilicity As water-soluble carbohydrates, they are more hydrophilic than lipophilic[“].
Differences
Chemical Structure The main difference lies in the number of sugar units each contains[“][“][“]. Verbascose is a pentasaccharide, Raffinose is a trisaccharide, and Stachyose is a tetrasaccharide.Physical The physical properties of these oligosaccharides is vary depending on the number of sugar units. Their solubility and sweetnessis different[“][“][“].
Mechanism While all three have prebiotic effects, the extent of these effects is vary. The larger the molecule, the slower it is fermented in the gut, which can affect its prebiotic activity[“][“][“].
Efficacy The efficacy of these oligosaccharides as prebiotics is vary depending on their size. Larger molecules like Verbascose have slower fermentation rates, which can affect their efficacy[“][“][“].
Common Problem
Some frequently asked questions about Verbascose
What is verbascose made up of?Verbascose is a pentasaccharide that is stachiose which has an additional unit of alpha-D-galactopyranose attached by a 1-> 6 glycosidic linkage to the terminal galactosyl residue. It is a pentasaccharide and a raffinose family oligosaccharide. It is functionally related to a stachyose[“].
What is raffinose stachyose and verbascose?
Raffinose is a trisaccharide containing galactose linked by α-(1 → 6) bond to the glucose unit of sucrose. Stachyose is a tetrasaccharide containing extra galactose unit linked to raffinose by α-(1 → 6) bond. Verbascose is pentasaccharide containing extra galactose unit linked to stachyose by α-(1 → 6) bond[“].
What is the formula for verbascose?
C30H52O26
Does verbascose cause flatulence?
Research has established that the oligosaccharides—verbascose, stachyose, and raffinose—are the major cause of soybean flatulence. They escape digestion and are fermented by intestinal microflora to form excessive amounts of carbon dioxide and hydrogen[“].
What foods are high in verbascose?
Verbascose is found in certain plants, including legumes such as soybeans, lentils, chickpeas and mung beans[“].
Orientations Futures
The future directions for research on verbascose are shaped by its diverse biological activities and potential therapeutic applications. Key areas of future exploration include:
Leishmaniasis Treatment: Verbascoside's antileishmanial activity against Leishmania infantum and Leishmania donovani suggests its potential in developing new treatments for leishmaniasis (Maquiaveli et al., 2016).
Immunomodulation in Functional Foods: Verbascose's immunostimulatory activity from mung beans points to its potential as a natural immunomodulatory agent in functional foods (Dai et al., 2014).
Hyperuricemia Treatment: Its potential as a low-toxicity xanthine oxidase inhibitor for hyperuricemia treatment suggests a new avenue in metabolic disorder management (Wan et al., 2016).
Cognitive Function Improvement: The reduction of memory errors in high-altitude-induced memory impairment highlights its potential in cognitive function research (Maoxing Li et al., 2019).
Cancer Cell Redifferentiation: Verbascoside's ability to reverse malignant characteristics and induce redifferentiation in gastric adenocarcinoma cells opens up possibilities in cancer treatment research (Li et al., 1997).
Neurodegenerative Disease Treatment: The potential of verbascoside in treating oxidative stress-induced neurodegenerative diseases like Parkinson's disease will be a key area of neurological research (Sheng et al., 2002).
Skin Protection and Cosmetic Applications: Verbascoside's potential in skin protection and its derivatized derivative, VPP, due to its lower hydrophilic profile, will be explored in dermo-cosmetic applications (Vertuani et al., 2011).
Cardiovascular Risk Reduction: The significant reduction in platelet aggregation values in subjects with cardiovascular risk factors after verbascoside treatment suggests a role in cardiovascular health (Campo et al., 2015).
Propriétés
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O26/c31-1-7-12(34)17(39)21(43)26(51-7)48-3-9-13(35)18(40)22(44)27(52-9)49-4-10-14(36)19(41)23(45)28(53-10)50-5-11-15(37)20(42)24(46)29(54-11)56-30(6-33)25(47)16(38)8(2-32)55-30/h7-29,31-47H,1-6H2/t7-,8-,9-,10-,11-,12+,13+,14+,15-,16-,17+,18+,19+,20+,21-,22-,23-,24-,25+,26+,27+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUADVWHMHPUCG-SWPIJASHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OC5(C(C(C(O5)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10969856 | |
| Record name | Hex-2-ulofuranosyl hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10969856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Verbascose | |
CAS RN |
546-62-3 | |
| Record name | Verbascose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Verbascose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hex-2-ulofuranosyl hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10969856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Verbascose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERBASCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75493766S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B1348306.png)
![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)
![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1348312.png)


